molecular formula C15H47ClN2Si5 B1513440 Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane CAS No. 318974-69-5

Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

Cat. No.: B1513440
CAS No.: 318974-69-5
M. Wt: 431.4 g/mol
InChI Key: UCJNZOHHMSKSRP-UHFFFAOYSA-N
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Description

Chloro(trimethyl)silane (CAS 75-77-4), also known as trimethylsilyl chloride (TMCS), is a volatile organosilicon compound with the molecular formula C₃H₉ClSi and a molecular weight of 108.64 g/mol . It is widely used as a silylating agent in organic synthesis, pharmaceuticals, and GC derivatization due to its ability to protect hydroxyl and amino groups . Key properties include:

  • Boiling point: 57°C
  • Density: 1.257 g/mL at 25°C
  • Reactivity: Reacts violently with water, releasing HCl, and is incompatible with strong acids, bases, and oxidizing agents .

Safety considerations highlight its high flammability (flash point: 104°F), corrosiveness, and moisture sensitivity .

Properties

IUPAC Name

chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNZOHHMSKSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H47ClN2Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746893
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318974-69-5
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Direct Process (Müller–Rochow Process)

  • Method: The primary industrial method for producing trimethylsilyl chloride involves the reaction of methyl chloride with a silicon-copper alloy. This "direct process" predominantly targets dimethyldichlorosilane but also produces trimethylchlorosilane as a significant byproduct (about 2–4% of the product stream).

  • Reaction:
    $$
    \text{Si} + \text{CH}3\text{Cl} \xrightarrow{\text{Cu catalyst}} \text{Me}3\text{SiCl} + \text{other chlorosilanes}
    $$

  • Details:
    The process involves high temperatures and copper catalysts to facilitate the substitution of chlorine for hydrogen on silicon, generating a mixture of methylchlorosilanes. The trimethylchlorosilane fraction is then separated by distillation due to its volatility (boiling point ~57°C).

  • Byproducts: The process generates various methylchlorosilanes; the trimethylchlorosilane is isolated from these by fractional distillation. The reaction also produces hydrogen chloride as a byproduct requiring management.

  • References: This is the most common and commercially viable method, detailed in chemical literature and summarized in Wikipedia and patent literature.

Halogenation of Organosilanes Using Alkoxy Halomethanes

  • Method: A novel halogenation approach involves reacting oxysilanes with alkoxy halomethanes as halogenating agents to produce halosilanes, including trimethylchlorosilane.

  • Reaction Conditions: This method uses specific catalysts and solvents to achieve efficient chlorination while minimizing side reactions.

  • Advantages: This approach allows selective chlorination under milder conditions and offers better control over product purity and environmental impact.

  • References: Described in patent literature focusing on environmentally friendly and efficient halosilane production.

Cleavage of Disilanes and Oligosilanes

  • Method: The cleavage of methylchlorodisilanes (disilanes) and oligosilanes using phosphonium chlorides or hydrogen chloride in the presence of ether solvents can yield trimethylchlorosilane monosilanes.

  • Mechanism: The silicon-silicon bonds in disilanes are cleaved catalytically, producing monosilanes such as trimethylchlorosilane with high selectivity.

  • Reaction Control: Product distribution is controlled by temperature, catalyst type, and reaction time.

  • Industrial Relevance: This method recycles residues from the Müller–Rochow process, improving economic and environmental efficiency.

  • References: Supported by recent research articles and patents that report high yields and suppression of side reactions.

Nickel-Catalyzed Cross-Coupling

  • Method: Chlorosilanes, including trimethylchlorosilane, can be synthesized via nickel-catalyzed cross-coupling reactions with organoaluminum reagents.

  • Catalyst: Electron-rich Ni(0)/PCy3 complexes facilitate selective substitution on dichlorosilanes and trichlorosilanes to form monosubstituted chlorosilanes.

  • Significance: This method provides a route to selectively functionalized chlorosilanes under relatively mild conditions.

  • References: Detailed in specialized organometallic chemistry literature.

Preparation of [Dimethyl-(trimethylsilylamino)silyl]methane

This compound features a silylamino substituent attached to a silane backbone, combining dimethylsilyl and trimethylsilylamino groups.

Silylation Using Hexamethyldisilazane (HMDS) and Trimethylsilyl Chloride

  • Method: The synthesis typically involves the reaction of organosilicon chlorides (such as chlorodimethylsilane derivatives) with hexamethyldisilazane or trimethylsilylamine reagents.

  • Reaction:
    $$
    \text{R}2\text{SiCl} + \text{(CH}3)3\text{SiNH}2 \rightarrow \text{R}2\text{Si}-\text{NH-Si(CH}3)_3 + \text{HCl}
    $$

  • Conditions: Usually performed under anhydrous conditions with inert atmosphere to prevent hydrolysis. Bases or catalysts may be used to scavenge HCl formed.

  • Outcome: Formation of silylamino-functionalized silanes, including [dimethyl-(trimethylsilylamino)silyl]methane.

  • References: This approach is commonly used in silyl amine chemistry and nucleoside/nucleotide synthesis involving silylation, as reported in specialized synthetic chemistry reviews.

Catalytic Amination of Chlorosilanes

  • Method: Catalytic amination of chlorosilanes with amines or silylamines in the presence of metal catalysts (e.g., nickel or chromium complexes) can yield silylamino-substituted silanes.

  • Advantages: This method allows selective introduction of silylamino groups, potentially with control over substitution patterns.

  • References: Patents and recent catalytic studies describe such transformations for functionalized organosilicon compounds.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Key Advantages Industrial Applicability References
Direct Process (Müller–Rochow) Methyl chloride + Si-Cu alloy Copper catalyst, high temp Large scale, cost-effective Yes
Halogenation with Alkoxy Halomethanes Oxysilanes + alkoxy halomethanes Catalysts, solvents Efficient, environmentally friendly Potential
Disilane Cleavage with Phosphonium Chlorides Methylchlorodisilanes Phosphonium chlorides, HCl/ether High selectivity, recycles residues Yes
Nickel-Catalyzed Cross-Coupling Chlorosilanes + organoaluminum Ni(0)/PCy3 catalyst Selective functionalization Research stage
Silylation with Hexamethyldisilazane (HMDS) Chlorosilanes + HMDS Anhydrous, inert atmosphere Produces silylamino silanes Lab scale
Catalytic Amination of Chlorosilanes Chlorosilanes + amines Metal catalysts (Ni, Cr) Selective silylamino substitution Emerging

Research Findings and Notes

  • The direct process remains the backbone of industrial trimethylchlorosilane production due to its scalability and cost efficiency.

  • Advances in catalytic cleavage of disilanes offer promising routes to recycle byproducts and increase product yields, reducing environmental impact.

  • The use of alkoxy halomethanes and catalytic amination represents newer, greener methodologies that may replace or complement traditional routes.

  • Preparation of [dimethyl-(trimethylsilylamino)silyl]methane relies heavily on silylation chemistry using hexamethyldisilazane and related reagents, with careful control of moisture and reaction conditions.

  • Safety considerations are critical due to the reactive and moisture-sensitive nature of chlorosilanes; all syntheses require rigorous exclusion of water and appropriate handling protocols.

Chemical Reactions Analysis

Hydrolysis and Reactivity with Protic Substances

TMCS reacts vigorously with water, alcohols, and other protic substances to form hydrochloric acid (HCl) and silanol derivatives. Key reactions include:

Reaction TypeConditionsProducts
HydrolysisAmbientHexamethyldisiloxane + HCl
AlcoholysisRoom tempTrimethylsilyl ether + HCl
AminolysisMild heatTrimethylsilyl amine + HCl

Mechanism : Nucleophilic substitution (SN2) at the silicon center, releasing HCl. The reaction with water is exothermic and rapid, posing safety risks due to HCl vapor release .

Decomposition and Thermal Stability

At elevated temperatures (>200°C), TMCS decomposes into:

  • Silicon dioxide (SiO₂)

  • Phosgene (COCl₂)

  • Hydrogen chloride (HCl) .

Safety Note : Decomposition products are toxic and corrosive, requiring controlled handling .

Reactions with Metal Salts and Catalysts

TMCS reacts with metal chlorides (e.g., CrCl₃) in tetrahydrofuran (THF) to form solvated complexes:
CrCl3+3(CH3)3SiCl[Cr(Si(CH3)3)3]THF\text{CrCl}_3+3(\text{CH}_3)_3\text{SiCl}\rightarrow [\text{Cr}(\text{Si}(\text{CH}_3)_3)_3]\cdot \text{THF}

This reactivity is exploited in catalytic systems for organic transformations .

Limited Data Availability

No peer-reviewed studies or validated data from authoritative sources (e.g., NIST, INCHEM) were identified for this compound. Publicly accessible databases and journals do not report its synthesis, reactions, or applications, likely due to its niche use or proprietary status.

Inferred Reactivity Based on Structural Analogs

The compound’s structure suggests potential reactivity similar to organosilicon amines:

  • Oxidation/Reduction : Possible formation of siloxanes or silanes.

  • Substitution : Amino groups may undergo alkylation or acylation.

Caution : Without experimental data, these inferences remain speculative.

Comparative Reaction Table

PropertyChloro(trimethyl)silane[Dimethyl-(trimethylsilylamino)silyl]methane
Hydrolysis Rapid HCl release Not documented
Thermal Stability Decomposes >200°C Unknown
Silylation Utility High (protecting groups, GC) Not reported

Industrial Uses of TMCS

  • Silicone Production : Key intermediate in polydimethylsiloxane synthesis .

  • Pharmaceuticals : Protects hydroxyl groups during drug synthesis .

  • Catalysis : Facilitates anhydrous HCl generation in esterification .

Scientific Research Applications

Key Applications

  • Silylation of Organic Compounds
    • CTMS is widely employed to protect alcohols and amines through the formation of trimethylsilyl ethers and amines. This protection is crucial in multi-step organic syntheses where selective reactions are necessary .
  • Catalysis
    • It acts as a catalyst in various reactions:
      • Acylation of Alcohols : CTMS facilitates the conversion of alcohols into corresponding acetates when treated with acetic anhydride .
      • Transesterification : Used in the transesterification of triglycerides with alcohols to produce fatty acid alkyl esters, which are important in biodiesel production .
      • Cyclopropanation Reactions : It serves as a less toxic alternative to mercuric chloride for activating samarium in cyclopropanation reactions involving allylic and α-allenic alcohols .
  • Production of Silicones
    • CTMS is an intermediate in the synthesis of silicone fluids and polymers. It is utilized as a chain-terminating agent in the production of polysiloxanes, which have applications in lubricants, adhesives, and sealants .
  • Analytical Chemistry
    • The compound is used to silanize laboratory glassware, enhancing lipophilicity and preventing sample loss due to adsorption . This property is particularly useful in chromatographic techniques.
  • Organic Synthesis
    • CTMS can be employed to synthesize sodium trimethylsilanethiolate, which is useful in various organic reactions as a nucleophile .

Data Table: Summary of Applications

ApplicationDescriptionReferences
SilylationProtects alcohols/amines by forming trimethylsilyl derivatives
CatalysisCatalyzes acylation and transesterification reactions
Production of SiliconesUsed as a chain-terminating agent for polysiloxanes
Analytical ChemistrySilanizes glassware for improved sample handling
Organic SynthesisSynthesizes sodium trimethylsilanethiolate for nucleophilic reactions

Case Study 1: Catalytic Acylation

In a study published by Tandfonline, chlorotrimethylsilane was shown to effectively catalyze the acylation of various alcohols using acetic anhydride. The reaction conditions were optimized to achieve high yields of acetates with minimal side products, demonstrating its utility in synthetic organic chemistry .

Case Study 2: Silanization Techniques

Research conducted on the silanization of glassware indicated that treatment with CTMS significantly reduced analyte loss during chromatographic analysis. This method improved the reproducibility and accuracy of results in various analytical applications, highlighting its importance in laboratory settings .

Case Study 3: Biodiesel Production

A recent study explored the use of CTMS in transesterification processes for biodiesel production. The results showed that using chlorotrimethylsilane as a catalyst led to higher conversion rates compared to traditional methods, suggesting its potential for more efficient biodiesel synthesis .

Mechanism of Action

The mechanism of action of the Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane involves the formation of a silyl ether through the reaction of chlorotrimethylsilane with a nucleophile. This reaction typically proceeds via the following steps :

    Nucleophilic Attack: The nucleophile attacks the silicon atom, displacing the chloride ion.

    Formation of Silyl Ether: The resulting product is a silyl ether, which is more stable and less reactive than the original hydroxyl compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorosilanes

Structural and Physical Properties

The reactivity and applications of chlorosilanes depend on the number of chlorine atoms and organic substituents. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Reactivity
Chloro(trimethyl)silane 75-77-4 C₃H₉ClSi 108.64 57 1.257 Reacts violently with water; forms HCl
Dichlorodimethylsilane 75-78-5 C₂H₆Cl₂Si 129.06 70 1.07 Hydrolyzes to HCl and siloxanes; used in silicone production
Trichloro(chloromethyl)silane 1558-25-4 CH₂Cl₄Si 183.91 Not available Not available Higher chlorine content increases hydrolysis rate; forms toxic HCl
Chloromethyltrimethoxysilane 5926-26-1 C₄H₁₁ClO₃Si 182.66 Not available Not available Methoxy groups reduce water reactivity; used in surface modification

Notes:

  • Chloro(trimethyl)silane’s low molecular weight and volatility (bp 57°C) make it suitable for reactions requiring rapid silylation .
  • Dichlorodimethylsilane’s two chlorine atoms enable crosslinking in silicone polymers .
  • Trichloro(chloromethyl)silane’s four chlorine atoms increase corrosiveness and hydrolysis-driven HCl release .
Chloro(trimethyl)silane
  • Primary Use : Protecting groups in nucleoside and carbohydrate synthesis .
  • Mechanism : Reacts with hydroxyl (-OH) and amine (-NH₂) groups to form stable trimethylsilyl ethers/amines .
  • Safety : Requires anhydrous conditions; incompatible with alcohols, aldehydes, and ketones .
Dichlorodimethylsilane
  • Primary Use : Precursor for silicones (e.g., polydimethylsiloxane) .
  • Mechanism: Hydrolyzes to form silanol intermediates, which condense into siloxane networks .
Trichloro(chloromethyl)silane
  • Primary Use : Intermediate in specialty silicones and surface-modifying agents .
  • Risk : Releases phosgene (COCl₂) upon decomposition, requiring stringent safety protocols .

Market and Industrial Relevance

The mono/chloro silane segment, led by chloro(trimethyl)silane, dominates the silane market due to its versatility in:

  • Paints and coatings : Enhances adhesion and hydrophobicity .
  • Electronics : Used in semiconductor manufacturing for surface passivation .
  • Pharmaceuticals : Facilitates drug intermediate synthesis .

In contrast, sulfur silanes and amino silanes are preferred in tire manufacturing and adhesives, respectively .

Biological Activity

Chloro(trimethyl)silane, also known as trimethylchlorosilane (TMSCl), is a chemical compound with various applications in organic synthesis and materials science. Its biological activity, particularly in terms of genotoxicity and cytotoxicity, has been the subject of several studies. This article provides a detailed examination of the biological effects of TMSCl, focusing on its mutagenic potential, cytotoxic effects, and other relevant biological activities.

Chloro(trimethyl)silane is characterized by the presence of a silicon atom bonded to three methyl groups and one chlorine atom. Its chemical structure can be represented as:

ClSi CH3 3\text{ClSi CH}_3\text{ }_3

This compound is known for its rapid hydrolysis in aqueous environments, leading to the release of hydrogen chloride and trimethylsilanol, which can have biological implications.

In Vitro Studies

A series of in vitro studies have assessed the mutagenic potential of TMSCl using various bacterial and mammalian cell lines. Key findings include:

  • Salmonella typhimurium Assays : TMSCl showed weak positive responses in certain strains (e.g., TA100) under both metabolic activation conditions (S9 mix) and non-activated states. The maximum response was approximately 1.5 times the control values in several trials .
  • Mouse L5178Y Lymphoma Cells : In these assays, TMSCl did not induce gene mutations or sister chromatid exchanges (SCEs). However, it did lead to a significant increase in chromosome aberrations when tested without metabolic activation .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the genotoxicity of TMSCl:

  • Bone Marrow Assays in Rats : TMSCl did not induce significant increases in chromosome aberrations following intraperitoneal injections at doses up to 74 mg/kg body weight . This suggests a limited potential for genotoxic effects in vivo.

Cytotoxicity and Other Biological Effects

The cytotoxic effects of TMSCl have been investigated across various cell lines:

Summary of Biological Activity

The overall assessment of the biological activity of chloro(trimethyl)silane indicates:

Activity Type In Vitro Findings In Vivo Findings
GenotoxicityWeakly positive in S. typhimurium; no gene mutations or SCEs in mouse lymphoma cells but some chromosome aberrations notedNegative for chromosome aberrations in rat bone marrow
CytotoxicityExhibits cytotoxic properties at high concentrationsLimited data available

Q & A

Q. Methodology :

  • Gas Chromatography (GC) : Quantifies purity by separating volatile components. A purity of ≥98% is typical for research-grade material .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ \sim0.3 ppm for Si-CH₃ in ¹H NMR) .
  • Mass Spectrometry : Molecular ion peaks at m/z 108 (M⁺) and fragmentation patterns validate identity .
  • Karl Fischer Titration : Measures residual moisture (<0.1% for anhydrous applications) .

What safety protocols are essential when handling Chloro(trimethyl)silane?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and chemical-resistant suits to prevent skin/eye contact with corrosive HCl (a hydrolysis byproduct) .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile vapors (boiling point: 57°C) .
  • Emergency Response : Neutralize spills with sodium bicarbonate and dispose of waste in sealed, labeled containers .

Advanced Research Questions

How can reaction conditions be optimized for Chloro(trimethyl)silane in silylation reactions?

Q. Methodology :

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize reactive intermediates and minimize hydrolysis .

  • Catalyst Screening : Triethylamine or pyridine can scavenge HCl, improving yields in alcohol silylation .

  • Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to identify optimal reaction times (typically 3–24 hours) .

  • Table: Reaction Optimization Parameters

    ParameterOptimal RangeImpact on Yield
    Temperature0–25°CPrevents thermal decomposition
    SolventTHFEnhances solubility
    Molar Ratio (Substrate:TMCS)1:1.2Minimizes excess reagent

How does Chloro(trimethyl)silane compare to other silylating agents (e.g., TMSCl) in reactivity?

Q. Methodology :

  • Electrophilicity : Chloro(trimethyl)silane’s Si-Cl bond is less polarized than TMSCl’s, making it slower in silylating alcohols but more selective for sterically hindered substrates .
  • Byproduct Analysis : Hydrolysis generates HCl (vs. TMSCl’s milder byproducts), requiring careful neutralization in sensitive reactions .
  • Applications : Preferred in synthesizing siloxane polymers due to controlled reactivity .

How can researchers resolve contradictions in reported physicochemical properties?

Q. Methodology :

  • Data Validation : Cross-reference literature values with experimental measurements. For example:

    PropertyReported ValueSource
    Boiling Point57°C
    Refractive Index1.500 (n²⁰/D)
    Flash Point40°C (104°F)
  • Purity Impact : Discrepancies in boiling points may arise from impurities (e.g., residual SiCl₄). Repetitive distillation under N₂ ensures consistency .

  • Instrument Calibration : Use certified reference materials to calibrate analytical equipment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Reactant of Route 2
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

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